抗坏血酸棕榈酸酯

描述

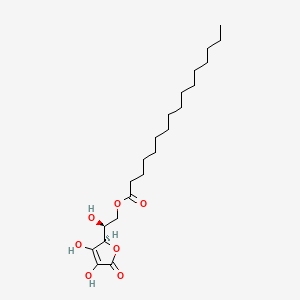

6-棕榈酸抗坏血酸酯,也称为L-抗坏血酸6-十六烷酸酯,是由抗坏血酸(维生素C)和棕榈酸形成的酯。该化合物是维生素C的脂溶性形式,使其能够整合到脂质膜中并提供抗氧化保护。 它广泛用于食品工业作为抗氧化剂添加剂,并在化妆品中因其皮肤保护特性而使用 .

科学研究应用

6-棕榈酸抗坏血酸酯在科学研究中具有广泛的应用:

化学: 它用作抗氧化剂,以防止各种化学反应中敏感化合物的氧化。

生物学: 它用于研究抗氧化剂对细胞过程的影响,并保护细胞免受氧化损伤。

医学: 正在研究其在增强药物制剂中维生素C的稳定性和生物利用度方面的潜力。

作用机制

6-棕榈酸抗坏血酸酯主要通过其抗氧化特性发挥作用。它捐赠电子以中和自由基,从而防止细胞和组织的氧化损伤。该化合物整合到脂质膜中,在那里它通过保护膜免受脂质过氧化来帮助维持膜的完整性。 此外,它可以再生其他抗氧化剂,例如生育酚(维生素E),增强细胞的整体抗氧化能力 .

类似化合物:

抗坏血酸硬脂酸酯: 抗坏血酸与硬脂酸的另一种酯,用于类似的抗氧化目的。

抗坏血酸油酸酯: 抗坏血酸与油酸的酯,以其在非极性环境中的溶解度而闻名。

抗坏血酸亚油酸酯: 抗坏血酸与亚油酸的酯,因其在各种应用中的抗氧化特性而被使用.

独特性: 6-棕榈酸抗坏血酸酯因其抗坏血酸和棕榈酸的特定组合而独一无二,这提供了水和脂溶性的平衡。这使其能够在比其他抗坏血酸酯更广泛的应用中使用。 它能够整合到脂质膜中并提供持久的抗氧化保护,使其在食品和化妆品行业中特别有价值 .

生化分析

Biochemical Properties

Ascorbyl palmitate plays a crucial role in biochemical reactions due to its antioxidant properties . It scavenges hydroxyl radicals in cell-free assays . The nature of these interactions involves the donation of an electron from ascorbyl palmitate to neutralize the radical species .

Cellular Effects

Ascorbyl palmitate influences cell function by acting as an antioxidant. It helps protect cells from oxidative stress, thereby maintaining the integrity of cellular processes . Its impact on cell signaling pathways, gene expression, and cellular metabolism is largely tied to its ability to neutralize reactive oxygen species .

Molecular Mechanism

At the molecular level, ascorbyl palmitate exerts its effects through its antioxidant activity. It donates an electron to reactive oxygen species, neutralizing them and preventing them from causing oxidative damage to biomolecules . This can influence enzyme activity, protein function, and gene expression by preventing oxidative modifications .

Temporal Effects in Laboratory Settings

In laboratory settings, ascorbyl palmitate shows stable antioxidant activity over time . It reduces the rate of autoxidation of various oils, demonstrating its long-term effectiveness .

Dosage Effects in Animal Models

The effects of ascorbyl palmitate in animal models are dose-dependent, with higher doses providing greater antioxidant protection .

Metabolic Pathways

Ascorbyl palmitate is involved in the antioxidant defense metabolic pathway . It interacts with enzymes involved in redox reactions, helping to maintain a balance of reactive oxygen species . Its effects on metabolic flux or metabolite levels are tied to its role in neutralizing reactive oxygen species .

Transport and Distribution

Ascorbyl palmitate, being lipophilic, is likely transported within cells and tissues bound to lipoproteins . Its distribution within the body would be influenced by its lipophilic nature, allowing it to accumulate in lipid-rich environments .

Subcellular Localization

The subcellular localization of ascorbyl palmitate is likely within lipid-rich compartments due to its lipophilic nature . This could include the cell membrane and certain organelles like the endoplasmic reticulum . Its localization can influence its antioxidant activity, as it would be strategically positioned to protect these lipid-rich areas from oxidative damage .

准备方法

合成路线和反应条件: 6-棕榈酸抗坏血酸酯通过抗坏血酸与棕榈酸的酯化反应合成。反应通常涉及使用硫酸等催化剂或脂肪酶等酶来促进酯化过程。 该反应在受控温度和pH条件下进行,以确保抗坏血酸的稳定性 .

工业生产方法: 在工业环境中,6-棕榈酸抗坏血酸酯的生产通常涉及使用生物催化剂以实现更高的产量和纯度。该过程包括以下步骤:

混合: 抗坏血酸和棕榈酸在催化剂存在下混合。

反应: 将混合物加热到特定温度以促进酯化反应。

化学反应分析

反应类型: 6-棕榈酸抗坏血酸酯会经历各种化学反应,包括:

氧化: 它可以在氧化剂存在下氧化成脱氢抗坏血酸6-棕榈酸酯。

还原: 它可以从其氧化形式还原回6-棕榈酸抗坏血酸酯。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和三氯化铁。

还原: 可以使用硼氢化钠等还原剂。

主要产物:

氧化: 脱氢抗坏血酸6-棕榈酸酯。

还原: 6-棕榈酸抗坏血酸酯。

水解: 抗坏血酸和棕榈酸.

相似化合物的比较

Ascorbyl stearate: Another ester of ascorbic acid with stearic acid, used for similar antioxidant purposes.

Ascorbyl oleate: An ester of ascorbic acid with oleic acid, known for its solubility in non-polar environments.

Ascorbyl linoleate: An ester of ascorbic acid with linoleic acid, used for its antioxidant properties in various applications.

Uniqueness: Ascorbate 6-palmitate is unique due to its specific combination of ascorbic acid and palmitic acid, which provides a balance of water and fat solubility. This allows it to be used in a wider range of applications compared to other ascorbic acid esters. Its ability to integrate into lipid membranes and provide long-lasting antioxidant protection makes it particularly valuable in both food and cosmetic industries .

属性

IUPAC Name |

[2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethyl] hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQJMLQRFWZOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00974439 | |

| Record name | 6-O-Hexadecanoylhex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or yellowish-white powder with a citrus-like odour, Solid | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

546.00 to 547.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly | |

| Details | The Good Scents Company Information System | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

137-66-6, 58939-89-2 | |

| Record name | ASCORBYL PALMITATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402451 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-O-Hexadecanoylhex-1-enofuranos-3-ulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00974439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Between 107 °C and 117 °C, 107 - 117 °C | |

| Record name | ASCORBYL PALMITATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ascorbyl palmitate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039883 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-3-amino-2-[4-(hydroxymethyl)phenyl]-N-isoquinolin-6-ylpropanamide](/img/structure/B605557.png)

![7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine](/img/structure/B605561.png)

![5-[[5-(6,13-dimethyl-2-tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaenyl)-2-oxo-4-sulfanylidenepyrimidin-1-yl]methyl]-N-(2H-tetrazol-5-yl)furan-2-carboxamide](/img/structure/B605563.png)

![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-dichloromethyl]phosphonic acid](/img/structure/B605564.png)